molecular formula C20H17N3O3S2 B2512269 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946345-52-4

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2512269
CAS No.: 946345-52-4
M. Wt: 411.49
InChI Key: YIJUXWDBBGSDHN-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a sophisticated small molecule research compound designed for investigative neuroscience and medicinal chemistry. This complex organic molecule features a hybrid structure combining a naphthalene-sulfonamide moiety with a pyridazinone core linked to a thiophene heterocycle, creating a multifunctional scaffold with significant potential for interacting with various biological targets in the central nervous system. Compounds with pyridazinone cores, such as this one, have demonstrated substantial research value in neurological studies, particularly for investigating potential therapeutic interventions for complex neurodegenerative conditions. Research into similar pyridazinone derivatives has shown their relevance in exploring treatments for Alzheimer's disease, the foremost cause of dementia affecting over 55 million people globally . The structural architecture of this compound suggests potential mechanism-of-action pathways relevant to neurological research. The molecule's design incorporates elements that may facilitate interaction with key enzyme systems and receptors in the brain. While the specific mechanism for this compound requires further characterization, related structures have shown activity as phosphodiesterase 4 (PDE4) inhibitors, which represent an active area of investigation for modulating intracellular signaling cascades in neurological and inflammatory conditions . Additionally, the naphthalene-sulfonamide component is a privileged structure in medicinal chemistry known for its ability to interact with various biological targets through diverse binding modes. This compound is offered exclusively for non-human research applications and is intended for use by qualified researchers in controlled laboratory environments. Researchers can utilize this chemical tool for target validation, enzyme inhibition studies, receptor binding assays, and investigating structure-activity relationships in drug discovery programs, particularly those focused on neurological disorders. As with all research chemicals, proper safety protocols and handling procedures must be followed. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c24-20-10-9-18(19-6-3-13-27-19)22-23(20)12-11-21-28(25,26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJUXWDBBGSDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diketones

The pyridazinone ring is synthesized by cyclocondensation of 1,4-diketones with hydrazine. For example, reacting 3-(thiophen-2-yl)-1,4-diketone with hydrazine hydrate in ethanol under reflux yields 3-(thiophen-2-yl)pyridazin-6(1H)-one. Typical conditions include:

  • Solvent : Ethanol or methanol.
  • Temperature : 80–100°C.
  • Yield : 60–75% (estimated from analogous reactions).

Thiophene Substitution via Cross-Coupling

The thiophene group is introduced at position 3 of the pyridazinone using Suzuki-Miyaura coupling. A boronic ester derivative of thiophene reacts with a halogenated pyridazinone precursor (e.g., 3-bromo-6-oxopyridazine) in the presence of a palladium catalyst:
$$
\text{3-Bromo-6-oxopyridazine} + \text{Thiophen-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(Thiophen-2-yl)pyridazin-6(1H)-one}
$$

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).
  • Base : Sodium carbonate.
  • Solvent : Dimethoxyethane/water mixture.
  • Yield : ~70% (based on similar protocols).

Installation of Ethylamine Linker

Nucleophilic Alkylation

The ethylamine spacer is introduced by reacting the pyridazinone-thiophene intermediate with 2-chloroethylamine hydrochloride in the presence of a base:
$$
\text{3-(Thiophen-2-yl)pyridazin-6(1H)-one} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(2-Aminoethyl)-3-(thiophen-2-yl)pyridazin-6(1H)-one}
$$

  • Base : Potassium carbonate.
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 60–80°C.
  • Yield : 50–65%.

Reductive Amination Alternative

Alternatively, reductive amination using glyoxal and ammonium acetate, followed by sodium cyanoborohydride reduction, may be employed to form the ethylamine bridge.

Sulfonylation with Naphthalene-2-Sulfonyl Chloride

The final step involves reacting the primary amine of the ethyl linker with naphthalene-2-sulfonyl chloride:
$$
\text{1-(2-Aminoethyl)-3-(thiophen-2-yl)pyridazin-6(1H)-one} + \text{Naphthalene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide}
$$

  • Base : Triethylamine (neutralizes HCl byproduct).
  • Solvent : Dichloromethane (DCM) or THF.
  • Temperature : 0–25°C.
  • Yield : 80–90%.

Optimization and Challenges

Catalytic Hydrogenation

For intermediates requiring reduction (e.g., nitro groups), platinum catalysts such as Pt/C or PtO₂ in ethanol/methanol mixtures (2:1 v/v) are effective.

Purification Techniques

  • Recrystallization : Ethanol/methanol mixtures yield high-purity crystals.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

Side Reactions

  • Over-sulfonylation : Controlled by stoichiometric use of sulfonyl chloride.
  • Pyridazinone ring degradation : Avoid strong acids/bases during synthesis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-$$d_6$$): δ 8.45 (s, 1H, NH), 8.02–7.40 (m, 9H, naphthalene + thiophene), 4.30 (t, 2H, CH₂), 3.65 (t, 2H, CH₂).
  • MS (ESI) : m/z 412.1 [M+H]⁺.

Crystallography

Single-crystal X-ray diffraction confirms the planar pyridazinone ring and sulfonamide geometry.

Industrial-Scale Considerations

The patent WO2008137087A1 highlights scalable processes for related compounds, emphasizing:

  • Cost-effective starting materials : Thiophene and naphthalene derivatives are commercially available.
  • Catalyst recycling : Platinum and palladium catalysts are filtered and reused.
  • Solvent recovery : DMF and ethanol are distilled and recycled.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinyl Ring

The substituent at the 3-position of the pyridazinyl ring significantly influences molecular interactions. Key analogs include:

Compound Name 3-Position Substituent Sulfonamide/Amide Group Molecular Formula Molecular Weight Key Features
Target Compound Thiophen-2-yl Naphthalene-2-sulfonamide C21H18N4O3S 406.5 (est.) Combines thiophene’s lipophilicity with sulfonamide’s polarity
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide Pyridin-4-yl Naphthalene-2-sulfonamide C21H18N4O3S 406.5 Pyridine enhances basicity; may improve solubility
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 4-Methoxyphenyl 5,6,7,8-Tetrahydronaphthalene sulfonamide C23H25N3O4S 439.5 Methoxy group increases electron density; hydrogenated naphthalene reduces planarity
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide Thiomorpholin-4-yl Acetamide C18H22N4O2S 358.46 Thiomorpholine introduces sulfur-based hydrogen bonding; acetamide less polar than sulfonamide

Key Observations :

  • Thiophen-2-yl vs.
  • Naphthalene vs. Tetrahydronaphthalene : The fully aromatic naphthalene in the target compound may increase rigidity and π-stacking compared to the partially saturated analog in .

Modifications in the Sulfonamide/Amide Region

The nature of the sulfonamide/amide group impacts pharmacokinetics and target affinity:

Compound Name Functional Group Biological Implications
Target Compound Naphthalene sulfonamide Sulfonamides are known for inhibiting enzymes (e.g., carbonic anhydrase)
2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide Acetamide with benzoxazole Acetamide reduces polarity; benzoxazole introduces heterocyclic diversity for target modulation
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)-1(6H)-pyridazinyl]acetamide Fluorophenyl acetamide Fluorine enhances metabolic stability; acetamide may limit membrane permeability

Key Observations :

  • Sulfonamide vs. Acetamide : Sulfonamides generally exhibit higher acidity (pKa ~10–11) and better solubility than acetamides, favoring interactions with basic residues in enzymes .

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
Molecular Formula C15H16N4O2S
Molecular Weight 320.38 g/mol
LogP 2.2898
Polar Surface Area 54.15 Ų

The presence of a thiophene ring and a pyridazine core contributes to its unique electronic properties, which may enhance its biological interactions.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that derivatives of sulfonamides, including those with pyridazine cores, exhibit significant antimicrobial activity against various pathogens. For example, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria through mechanisms that involve inhibition of folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, a study assessing the cytotoxic effects of related compounds on human cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. The compound N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide was noted for its IC50 value of 8.22 µM against human astrocytoma cells, suggesting that similar structural features in this compound could confer comparable anticancer activity .

Enzyme Inhibition

The mechanism of action for this compound likely involves enzyme inhibition. Sulfonamides are known to mimic natural substrates, allowing them to inhibit various enzymes effectively. For example, they have been reported to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. The specific interactions between this compound and target enzymes could be elucidated further through structure–activity relationship (SAR) studies.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of naphthalene sulfonamides demonstrated that modifications at the naphthalene core significantly influenced antimicrobial potency. The results indicated that introducing electron-withdrawing groups enhanced activity against resistant bacterial strains .

Case Study 2: Antitumor Activity

Another investigation into the cytotoxic effects of related compounds on breast cancer cell lines revealed that certain modifications led to improved selectivity and potency. The compound's ability to cross the blood-brain barrier was also assessed, showing promise for treating central nervous system tumors .

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